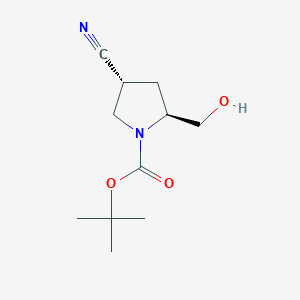

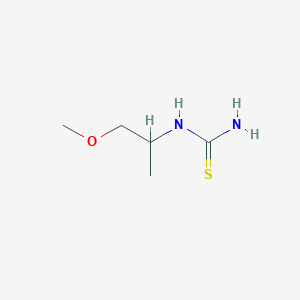

![molecular formula C17H15N3O4 B2364482 2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 702656-35-7](/img/structure/B2364482.png)

2-methyl-8-nitro-3-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as quinazolinones . Quinazolinones and their derivatives are important heterocycles in medicinal chemistry due to their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

Synthesis Analysis

The synthesis of this compound involves a Biginelli reaction between 5-R-salicylic aldehyde (R = H, Me, and Br), α-nitroacetophenone, and urea . This reaction affords 8-R-11-nitro-2-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-ones as mixtures of two diastereomers .Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinazolinone core, which is an important pharmacophore considered as a privileged structure . Substitution at positions 2 and 3, existence of halogen atom at 6 and 8 positions, and substitution (mainly amine or substituted amine) at the 4th position of the quinazolinone ring can improve their antimicrobial activities .Chemical Reactions Analysis

In DMSO and DMF, the resulting compounds undergo oxadiazocine ring opening with establishment of a three-component equilibrium . Dilution of these solutions with water favors the oxa-Michael reaction resulting in the reverse transformation of dihydropyrimidinones into the corresponding starting diastereomers .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Transformations

The compound and its derivatives are subjects of interest in organic synthesis, particularly in the context of exploring intramolecular conversion and synthesis methodologies. For instance, Sedova et al. (2014) discussed the synthesis and intramolecular conversion of substituted derivatives in different solvents, highlighting the Biginelli reaction and subsequent ring-opening reactions in DMF and DMSO, leading to a three-component equilibrium involving diastereomers and pyrimidinones as minor and major components, respectively (Sedova, Krivopalov, Gatilov, & Shkurko, 2014). Additionally, Sedova et al. (2016) further explored these transformations, emphasizing the effect of catalyst concentration on the ratio of diastereomers and the solvent-dependent dynamics of ring opening (Sedova, Krivopalov, & Shkurko, 2016).

Antimicrobial and Antitumor Activity

Compounds with the 1,3,4-oxadiazole moiety, closely related to the queried compound, have been studied for their biological activities. Research by Salama (2020) on new 2-amino-1,3,4-oxadiazole derivatives showed significant antibacterial activity against Salmonella typhi, indicating the potential of these compounds in antimicrobial applications (Salama, 2020). Similarly, compounds with nitro and amino substitutions in related molecular frameworks have been evaluated for their cytotoxicity and topoisomerase-I targeting activity, suggesting applications in cancer therapy (Singh et al., 2003).

Enzyme Inhibition and Biological Screening

The diverse biological activities of 1,3,4-oxadiazole derivatives extend to enzyme inhibition and broader biological screening. Virk et al. (2023) assessed derivatives for antibacterial and enzyme inhibition potential, revealing modest antibacterial activities and specific enzyme inhibition, underscoring the multifaceted biological relevance of these compounds (Virk et al., 2023).

Novel Synthetic Routes and Derivatives

Bohle and Perepichka (2009) described a novel synthetic route to oxadiazole derivatives, emphasizing the structural and reactivity aspects that facilitate the exploration of new chemical spaces for potential therapeutic agents (Bohle & Perepichka, 2009).

Wirkmechanismus

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, quinazolinones and their derivatives are known to exhibit a wide range of biological properties. They can interact with various biological targets such as thymidylate synthase, poly-(ADP-ribose) polymerase (PARP), and thyrosine kinase .

Zukünftige Richtungen

While specific future directions for this compound are not mentioned in the retrieved papers, research into quinazolinones and their derivatives is ongoing due to their wide range of biological properties . Further studies could focus on exploring their potential applications in medicinal chemistry, particularly in the development of new antimicrobial and anticancer drugs .

Eigenschaften

IUPAC Name |

9-methyl-4-nitro-10-phenyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c1-17-10-14(13-9-12(20(22)23)7-8-15(13)24-17)18-16(21)19(17)11-5-3-2-4-6-11/h2-9,14H,10H2,1H3,(H,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKVTCGOVIGACP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=C(O1)C=CC(=C3)[N+](=O)[O-])NC(=O)N2C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2364401.png)

![N-[2-(3-Ethylmorpholin-4-yl)ethyl]prop-2-enamide](/img/structure/B2364407.png)

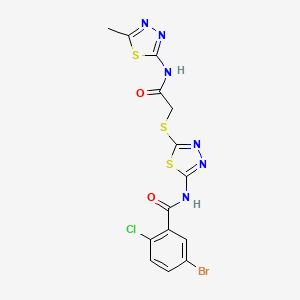

![N-(5-chloro-2-methoxyphenyl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2364411.png)

![(2E)-3-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B2364413.png)

![Methyl 2-[4-(aminomethyl)-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B2364415.png)

![N-(4-fluorophenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2364420.png)